![molecular formula C20H10O3S B11054051 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/no-structure.png)
12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxy-9-thiapentacyclo[11800(2,10)0(3,8)0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
The synthesis of 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione typically involves multi-step organic reactions. The synthetic route often starts with the construction of the core pentacyclic structure, followed by the introduction of functional groups such as the hydroxyl and dione groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing agents. Industrial production methods may involve optimizing these reactions for higher yields and scalability, often utilizing catalytic processes and continuous flow techniques.
Analyse Chemischer Reaktionen
12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the dione groups to diols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The thiophene moiety allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents. Reagents such as halogens and nucleophiles like amines are commonly used.
Cyclization: Intramolecular cyclization reactions can further modify the pentacyclic structure, leading to the formation of new ring systems.
Wissenschaftliche Forschungsanwendungen
12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, particularly due to the thiophene moiety, makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents, especially in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is largely dependent on its interaction with molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo redox reactions also suggests a role in oxidative stress pathways, which could be relevant in both therapeutic and toxicological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione include other pentacyclic structures and thiophene derivatives. For example:
6,12-dimethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(21),2(10),3(8),4,6,11,13,15,17,19-decaene: This compound shares a similar pentacyclic framework but differs in its functional groups and substitution pattern.
1-(4-{9,9-diphenyl-21-oxa-14-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15,17,19-nonaen-6-yl}phenyl)-2-phenyl-1H-1,3-benzodiazole: This compound features a similar core structure with additional aromatic substituents, highlighting the versatility of the pentacyclic scaffold.
Eigenschaften
Molekularformel |
C20H10O3S |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
7-hydroxyanthra[2,1-b][1]benzothiole-8,13-dione |
InChI |
InChI=1S/C20H10O3S/c21-13-9-15-16(12-7-3-4-8-14(12)24-15)18-17(13)19(22)10-5-1-2-6-11(10)20(18)23/h1-9,21H |
InChI-Schlüssel |
DUQRDBOFNUXCQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3O)SC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.